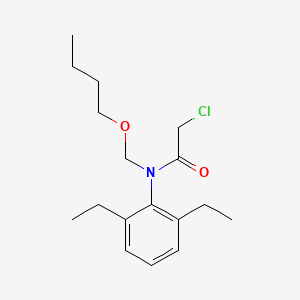
Butachlor
Übersicht
Beschreibung
Butachlor is a chloroacetanilide herbicide widely used for pre-emergence control of annual grasses and broad-leaved weeds. It is extensively applied in rice cultivation and other crops such as tea, wheat, beans, corn, and soybean . This compound is known for its systemic selective properties, making it effective in controlling unwanted vegetation before it emerges .
Wissenschaftliche Forschungsanwendungen
Butachlor hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Untersuchung seiner chemischen Eigenschaften und Reaktionen zur Entwicklung neuer Herbizide und Verbesserung bestehender Herbizide.
Biologie: Untersuchung seiner Auswirkungen auf die Pflanzenphysiologie und seine Rolle bei der Kontrolle des Unkrautwachstums.
Medizin: Untersuchung seiner möglichen toxikologischen Wirkungen und Entwicklung von Methoden zur Entgiftung.
5. Wirkmechanismus
This compound entfaltet seine herbizide Wirkung durch Hemmung des Elongase-Enzyms, das für die Verlängerung von sehr langkettigen Fettsäuren verantwortlich ist. Es beeinflusst auch Geranylgeranylpyrophosphat-Cyclase-Enzyme, wodurch die Lipidbiosynthese und verschiedene Stoffwechselprozesse gestört werden . Diese Hemmung führt zur Unterdrückung des Unkrautwachstums und der Entwicklung.
Ähnliche Verbindungen:
- Acetochlor
- Alachlor
- Metachlor
- Propachlor
Vergleich: this compound ist unter den Chloroacetanilid-Herbiziden einzigartig aufgrund seiner spezifischen Anwendung im Reisbau und seiner Wirksamkeit bei der Bekämpfung einer breiten Palette von Unkräutern. Im Vergleich zu Acetochlor und Alachlor hat this compound einen anderen Wirkmechanismus und ein anderes Umweltverhalten, was es für bestimmte landwirtschaftliche Verfahren geeignet macht .
Wirkmechanismus
Target of Action
Butachlor, a chloroacetanilide herbicide, is primarily used as a pre-emergence control of unwanted weeds . Its primary targets are the plant tissues, specifically the very-long-chain fatty acids (VLCFAs) in microsomes . By inhibiting the development of these plant tissues, this compound effectively reduces the number of weeds, thereby having a positive impact on crops .
Mode of Action
The mode of action of this compound involves inhibiting the elongase responsible for the elongation of VLCFAs and the geranylgeranyl pyrophosphate cyclization enzymes . This inhibition disrupts the normal growth and development of the plant tissues, leading to the death of the weeds .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the biosynthesis of VLCFAs . The inhibition of this biosynthesis disrupts the normal functioning of the plant cells, leading to their death . Additionally, this compound has been reported to be toxic to algae in aquatic systems and to have an adverse effect on nitrogen fixation .
Pharmacokinetics
A high selective and sensitive UPLC-MS/MS method based on MS 3 technique has been developed to determine this compound in biological matrix .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell ultrastructure and the inhibition of photosynthetic activity . This leads to significant changes in the growth rate, synthesis of pigments, and photosynthesis system activities . In high concentrations, this compound can cause oxidative stress, which is a dominant toxic effect on certain organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of microplastics in water can affect the removal of this compound from the water environment . The adsorption behavior between microplastics and this compound under different factors, namely pH, salt ion concentration, and aging, was investigated . Furthermore, this compound can enter the water environment through multiple channels and cause pollution . Therefore, the safety of this compound should be considered when it is used as an herbicide .
Safety and Hazards
Zukünftige Richtungen
The future directions for Butachlor involve its removal from the environment due to its potential adverse effects on the ecosystem and toxicity . Biodegradation is a powerful tool for the removal of this compound . Dechlorination plays a key role in the degradation of this compound . The biochemical pathways and molecular mechanisms of this compound biodegradation are being explored in depth in order to provide new ideas for repairing this compound-contaminated environments .
Biochemische Analyse
Biochemical Properties
Butachlor interacts with various enzymes, proteins, and other biomolecules. Enzymes associated with this compound degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase . These interactions play a key role in the degradation of this compound .
Cellular Effects
This compound residues have been detected in soil, water, and organisms, and have been shown to be toxic to these non-target organisms . Long-term exposure to this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, some animals, plants, and microorganisms have developed resistance toward this compound, indicating that the toxicity of this herbicide can be reduced . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to be toxic to non-target organisms .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolites and degradation pathways of this compound have been investigated . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Butachlor wird durch Reaktion von Chloracetylchlorid mit dem Azomethin von 2,6-Diethylanilin und Formaldehyd, gefolgt von einer Behandlung mit n-Butanol, synthetisiert . Dieser Prozess beinhaltet die Bildung eines Zwischenprodukts, das anschließend unter kontrollierten Bedingungen in das Endprodukt umgewandelt wird.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess beinhaltet eine präzise Steuerung von Temperatur, Druck und Reaktionszeit, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Butachlor durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Metaboliten führt.
Reduktion: Reduktionsreaktionen können die chemische Struktur von this compound verändern und damit seine herbiziden Eigenschaften beeinflussen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Metaboliten und Abbauprodukte, die unterschiedliche Auswirkungen auf die Umwelt und die Biologie haben können .
Vergleich Mit ähnlichen Verbindungen
- Acetochlor
- Alachlor
- Metachlor
- Propachlor
Comparison: Butachlor is unique among chloroacetanilide herbicides due to its specific application in rice cultivation and its effectiveness in controlling a wide range of weeds. Compared to acetochlor and alachlor, this compound has a distinct mode of action and environmental behavior, making it suitable for specific agricultural practices .
Eigenschaften
IUPAC Name |
N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHPIREJKHECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034402 | |
| Record name | Butachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber or light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |
| Record name | Butachlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
156 °C at 0.5 mm Hg | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
114 °C (open cup); 93 °C (closed cup), >135 °C (Tag closed cup) | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, including diethyl ether, acetone, benzene, ethanol, ethyl acetate, and hexane, In water, 20 mg/l at 20 °C | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.070 g/mL at 25 °C | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000029 [mmHg], 2.90X10-6 mm Hg at 25 °C | |
| Record name | Butachlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amber liquid, Light yellow oil | |
CAS No. |
23184-66-9 | |
| Record name | Butachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23184-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butachlor [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTACHLOR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NU90OO5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
<-5 °C | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


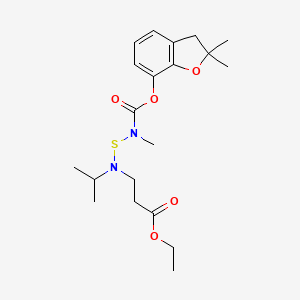
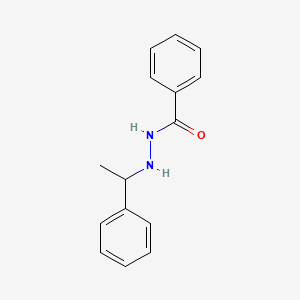

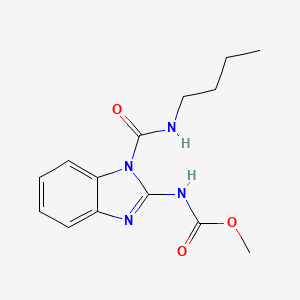
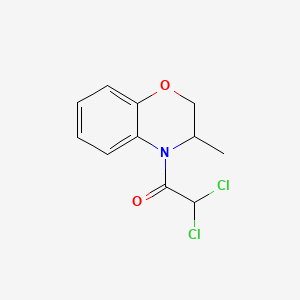
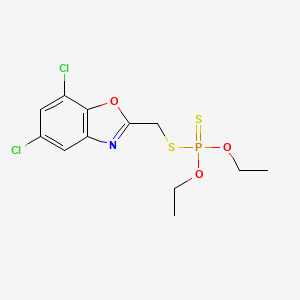

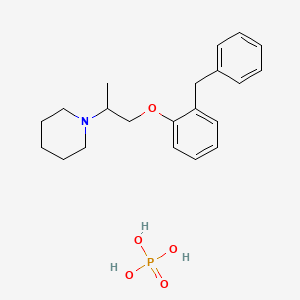

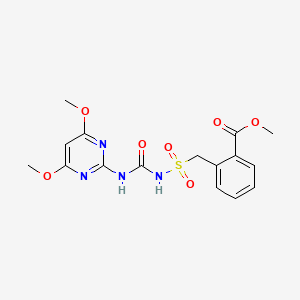

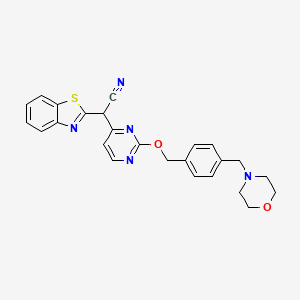
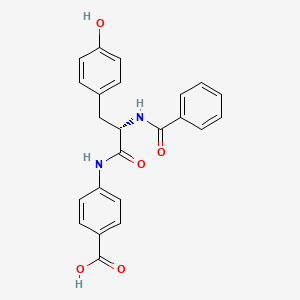
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)
